molecular formula C10H13NO2 B13908789 Ethyl 6-ethyl-3-pyridinecarboxylate CAS No. 52830-21-4

Ethyl 6-ethyl-3-pyridinecarboxylate

Cat. No.: B13908789
CAS No.: 52830-21-4
M. Wt: 179.22 g/mol
InChI Key: SMHCKSOKBHXNEZ-UHFFFAOYSA-N
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Description

Ethyl 6-ethylnicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and an ethyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of ethyl 6-ethylnicotinate may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of anhydrous ethanol and a solid acid catalyst, such as toluene sulfonic acid, under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of nicotinic acid to the ester, followed by separation and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

    Oxidation: The major products include nicotinic acid derivatives.

    Reduction: The major products are alcohol derivatives of the original ester.

    Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 6-ethylnicotinate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for its vasodilatory effects and potential therapeutic applications in treating cardiovascular diseases.

    Industry: It is utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.

Mechanism of Action

The mechanism of action of ethyl 6-ethylnicotinate involves its interaction with biological targets, such as enzymes and receptors. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to vasodilation and increased blood flow. The compound may also influence the release of prostaglandins and other signaling molecules, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-ethylnicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl nicotinate: Similar in structure but lacks the additional ethyl group on the pyridine ring.

    Methyl nicotinate: A methyl ester of nicotinic acid with similar vasodilatory properties.

    Nicotinic acid: The parent compound with a carboxyl group instead of an ester group.

The uniqueness of ethyl 6-ethylnicotinate lies in its specific structural modifications, which may enhance its biological activity and therapeutic potential compared to other similar compounds.

Properties

CAS No.

52830-21-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 6-ethylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-9-6-5-8(7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SMHCKSOKBHXNEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)C(=O)OCC

Origin of Product

United States

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